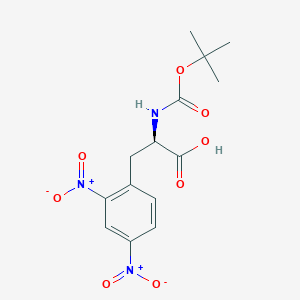

Boc-2,4-Dinitro-D-phenylalanine

Description

Significance of Unnatural D-Amino Acid Derivatives in Contemporary Chemical Biology

The incorporation of unnatural amino acids into peptides and proteins is a powerful strategy in chemical biology to probe and manipulate biological systems. chemimpex.comnih.gov Unlike the 20 proteinogenic L-amino acids, their unnatural counterparts, particularly D-amino acids, are not typically found in proteins and are resistant to degradation by endogenous proteases. This inherent stability makes D-amino acid-containing peptides attractive candidates for therapeutic development.

The introduction of specific functional groups, such as the nitro groups in Boc-2,4-Dinitro-D-phenylalanine, can serve various purposes. These modifications can act as probes to study protein structure and function, introduce novel catalytic activities, or serve as handles for bioconjugation. chemimpex.com The selective modification of amino acids and peptides is a central theme in organic chemistry, chemical biology, and pharmacology, enabling the creation of molecules with enhanced or entirely new properties. chemimpex.com The development of methods to incorporate these unnatural building blocks into peptides has expanded the chemical space available for designing novel biomolecules with tailored functions.

Historical and Current Perspectives on Substituted Phenylalanines as Chiral Building Blocks

Substituted phenylalanines are a class of unnatural amino acids that have long been recognized as valuable chiral building blocks in organic synthesis. clearsynth.com The phenyl ring provides a scaffold that can be functionalized with a wide array of substituents, allowing for the fine-tuning of steric and electronic properties. This versatility has made them crucial components in the synthesis of numerous natural products and pharmaceutically active compounds. orgsyn.org

Historically, the focus was often on the synthesis of L-amino acid derivatives. However, the demand for D-amino acids has grown significantly due to their importance in creating peptides with enhanced stability and unique biological activities. chemimpex.com The synthesis of enantiomerically pure substituted phenylalanines, including the D-isomers, is a key area of research in organic chemistry. orgsyn.org These chiral building blocks are instrumental in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule.

Overview of this compound in Peptide Synthesis and Medicinal Chemistry Research

This compound is a specialized reagent used in solid-phase peptide synthesis (SPPS) and medicinal chemistry research. The Boc group is a widely used protecting group for the amino function of amino acids, preventing unwanted side reactions during peptide coupling. It can be readily removed under mildly acidic conditions, a process known as deprotection.

The 2,4-dinitro-substituted phenyl ring of this compound offers unique characteristics. The electron-withdrawing nature of the two nitro groups can influence the chemical reactivity and the conformational properties of peptides into which it is incorporated. While specific research focusing solely on this compound is not abundant, the applications of related dinitrophenyl-containing amino acids and other substituted phenylalanines provide insights into its potential uses. For instance, the dinitrophenyl group can act as a quencher in fluorescence resonance energy transfer (FRET) studies or as a hapten for antibody recognition.

In medicinal chemistry, the incorporation of substituted phenylalanines like the dichlorinated analogue, Boc-2,4-dichloro-D-phenylalanine, into peptides has been shown to enhance biological activity. These modifications can improve binding affinity to biological targets and increase metabolic stability. While direct studies on the medicinal chemistry applications of this compound are limited, it is plausible that this compound could be used to create peptides with novel pharmacological profiles, potentially in areas such as antimicrobial or anticancer research where Boc-protected dipeptides have shown promise. nih.gov

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C14H17N3O8 |

| Molecular Weight | 355.30 g/mol |

| Appearance | Likely a yellow or pale-yellow powder |

| Chirality | D-enantiomer |

| Protecting Group | tert-Butyloxycarbonyl (Boc) |

| Functional Groups | Carboxylic acid, Amine (Boc-protected), 2,4-Dinitrophenyl |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(2,4-dinitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O8/c1-14(2,3)25-13(20)15-10(12(18)19)6-8-4-5-9(16(21)22)7-11(8)17(23)24/h4-5,7,10H,6H2,1-3H3,(H,15,20)(H,18,19)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQMEPHYMTWCEW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654727 | |

| Record name | N-(tert-Butoxycarbonyl)-2,4-dinitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212864-47-5 | |

| Record name | N-(tert-Butoxycarbonyl)-2,4-dinitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Boc 2,4 Dinitro D Phenylalanine

Strategic Approaches for the Enantioselective Synthesis of D-Phenylalanine Derivatives

The cornerstone of the target molecule is the D-enantiomer of phenylalanine. Unlike the proteinogenic L-phenylalanine, D-phenylalanine is a non-natural amino acid and a valuable chiral building block for various pharmaceuticals, including antibiotics and peptide-based drugs where it confers resistance to enzymatic degradation. Its synthesis requires highly controlled asymmetric methods to ensure high optical purity.

The synthesis of D-phenylalanine derivatives can be broadly categorized into biocatalytic methods and classical chemical resolutions or transformations. total-synthesis.comtandfonline.com Biocatalytic approaches are increasingly favored for their high selectivity and environmentally benign reaction conditions. total-synthesis.com

Biocatalytic Methods:

Enzymes such as D-amino acid dehydrogenases (DAADH), D-amino acid transaminases (DAAT), and Phenylalanine Ammonia Lyases (PALs) have been engineered and employed for the asymmetric synthesis of D-phenylalanines. total-synthesis.comcommonorganicchemistry.com

D-Amino Acid Dehydrogenases (DAADHs): These enzymes catalyze the reductive amination of phenylpyruvic acid to D-phenylalanine. This method is highly attractive due to its high atom economy. youtube.com

D-Amino Acid Transaminases (DAATs): These enzymes produce D-amino acids from their corresponding α-keto acids. tandfonline.com

Phenylalanine Ammonia Lyases (PALs): While naturally l-selective, PALs have been engineered to catalyze the hydroamination of cinnamic acids to produce D-phenylalanine derivatives. total-synthesis.com Often, this is part of a multi-enzymatic cascade process to enhance yield and enantiomeric excess (ee). organic-chemistry.org For instance, a cascade involving a PAL-catalyzed amination coupled with a chemoenzymatic deracemization (stereoselective oxidation of the L-enantiomer and nonselective reduction) has been used to synthesize substituted D-phenylalanines with high yield and excellent optical purity from inexpensive cinnamic acids.

Chemical Methods:

A prominent chemical method is the asymmetric transformation of racemic DL-phenylalanine. commonorganicchemistry.com This process involves the formation of a diastereomeric salt with a chiral resolving agent, followed by in-situ racemization of the undesired L-enantiomer and its subsequent crystallization as the desired D-enantiomer salt. One reported method involves heating DL-phenylalanine with salicylaldehyde and (2S, 3S)-tartaric acid in propionic acid to form D-phenylalanine (2S, 3S)-tartrate, which is then treated with a base to yield D-phenylalanine with high optical purity. commonorganicchemistry.com While effective, chemical resolutions can be lower yielding than biocatalytic routes. commonorganicchemistry.com

Below is a summary of selected asymmetric synthesis routes.

| Method | Starting Material | Key Reagent/Enzyme | Key Features | Reported Yield/Purity |

|---|---|---|---|---|

| Enzymatic Cascade | Cinnamic Acids | Phenylalanine Ammonia Lyase (PAL) | Multi-enzymatic, one-pot process; high enantioselectivity. organic-chemistry.org | High yield and ee (>99%). |

| Asymmetric Transformation | DL-Phenylalanine | (2S, 3S)-Tartaric Acid, Salicylaldehyde | Two-step chemical resolution and transformation. commonorganicchemistry.com | 69% yield, 98% optical purity. commonorganicchemistry.com |

| Biocatalytic Stereoinversion | L-Phenylalanine derivatives | L-amino acid deaminase (LAAD) & D-amino acid transaminase (DAAT) | Whole-cell biocatalyst system for converting L- to D-enantiomers. tandfonline.com | High ee (90% to >99%). tandfonline.com |

Stereochemical control is paramount in synthesizing chiral building blocks like D-phenylalanine, as the biological activity of the final molecule is critically dependent on its three-dimensional structure. nih.gov Amino acids are fundamental chiral building blocks used to construct peptides and proteins. jk-sci.com While naturally occurring amino acids are almost exclusively in the L-configuration, the opposite D-enantiomers are crucial for specific applications. jk-sci.com

The methods described in the previous section inherently provide this control:

Enzymatic systems achieve stereochemical control through the highly specific active sites of the enzymes (e.g., DAADH, DAAT, engineered PALs), which are tailored to produce the D-enantiomer from a prochiral substrate. total-synthesis.comcommonorganicchemistry.com Protein engineering and directed evolution have been instrumental in creating biocatalysts with tailored selectivity for non-natural D-amino acids. total-synthesis.com

In asymmetric transformations , stereochemical control is exerted by the chiral resolving agent (e.g., tartaric acid), which preferentially forms a less soluble diastereomeric salt with the D-enantiomer, allowing for its separation. commonorganicchemistry.com The presence of an aldehyde like salicylaldehyde facilitates the racemization of the remaining L-enantiomer in solution, thereby maximizing the yield of the desired D-isomer. commonorganicchemistry.com

The D, L system is used to describe the stereochemistry of amino acids by relating them to the enantiomers of glyceraldehyde. researchgate.net All common amino acids in living systems are of the "L" enantiomer. researchgate.net The synthesis of the D-enantiomer thus requires methods that can selectively create the opposite stereocenter.

Regioselective Functionalization of the Phenylalanine Aromatic Ring

The introduction of two nitro groups at the 2- and 4-positions of the phenylalanine aromatic ring is a key functionalization step. This transformation requires an electrophilic aromatic substitution reaction under carefully controlled conditions to achieve the desired regioselectivity.

The standard method for nitrating aromatic rings is through electrophilic aromatic substitution using a mixture of concentrated nitric acid and concentrated sulfuric acid, often called "mixed acid". commonorganicchemistry.comorganic-chemistry.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. tandfonline.commasterorganicchemistry.com

The regioselectivity of the nitration of phenylalanine is governed by the directing effect of the amino acid side chain, -CH₂CH(NH₂)COOH. Under the strongly acidic conditions of nitration, the α-amino group is protonated to form an ammonium (B1175870) group, -CH₂CH(NH₃⁺)COOH. This group, separated from the ring by a methylene spacer, acts as a deactivating, electron-withdrawing group, which typically directs incoming electrophiles to the meta position. However, nitration of phenylalanine with mixed acid is reported to yield primarily the para-nitro derivative, with some ortho- and meta-isomers also forming. This suggests that the activating effect of the phenyl ring itself and the separation from the deactivating group still allow for significant ortho, para substitution.

Achieving dinitration to form the 2,4-dinitro derivative would require harsher reaction conditions (e.g., higher temperatures, longer reaction times, or stronger nitrating agents) than mononitration. The first nitro group introduced is strongly deactivating, making the introduction of a second nitro group more difficult. The initial para-nitrophenylalanine would be the substrate for the second nitration. The nitro group is a meta-director, and the alkyl side chain is an ortho, para-director. Therefore, the second nitration of 4-nitrophenylalanine would be directed to the position ortho to the alkyl chain and meta to the nitro group, which is the 2-position. This leads to the desired 2,4-dinitrophenyl moiety.

Typical Nitration Conditions:

| Parameter | Condition | Purpose |

|---|---|---|

| Nitrating Agent | Concentrated HNO₃ in concentrated H₂SO₄ ("Mixed Acid") | Generates the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.com |

| Temperature | Low temperature (e.g., 0-10°C) for mononitration; higher for dinitration. | Controls the rate of reaction and prevents over-nitration or side reactions. nih.gov |

| Reaction Time | Minutes to hours, depending on substrate and desired product. | Longer times may be needed for deactivated rings or multiple nitrations. nih.gov |

It is crucial to note that direct dinitration of phenylalanine can lead to a mixture of isomers and by-products, making purification challenging. An alternative, though not a direct nitration of the phenylalanine ring, involves reacting the amino acid with 2,4-dinitrochlorobenzene or a similar reagent to form N-(2,4-dinitrophenyl)amino acids. commonorganicchemistry.com However, this functionalizes the amine, not the aromatic ring as required for the specified compound structure.

Nα-Protection Strategies: The Role of the tert-Butoxycarbonyl (Boc) Group

In multi-step syntheses and particularly in peptide chemistry, the α-amino group (Nα) of an amino acid must be temporarily blocked or "protected" to prevent it from participating in unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its stability under many reaction conditions and its ease of removal under mild acidic conditions. total-synthesis.comchemistrysteps.com

The Boc group is typically introduced onto the nitrogen atom of an amino acid via a nucleophilic acyl substitution reaction. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. jk-sci.comwikipedia.org

The reaction is generally carried out by treating the amino acid with Boc₂O under basic conditions. The base serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acidic proton of the carboxylic acid group. jk-sci.com

Mechanism of Boc Protection:

The nucleophilic amino group of the phenylalanine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.

This forms a tetrahedral intermediate which then collapses, displacing a tert-butyl carbonate leaving group.

The tert-butyl carbonate is unstable and decomposes into carbon dioxide (CO₂) gas and tert-butoxide.

The tert-butoxide, a strong base, can deprotonate the now-protonated amine, or a scavenger base added to the reaction (like NaOH or triethylamine) neutralizes any acid formed, driving the reaction to completion. commonorganicchemistry.comcommonorganicchemistry.com

Common conditions for the Boc protection of amino acids are summarized below.

| Reagent | Base | Solvent | Key Features |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | NaOH, NaHCO₃, Triethylamine (TEA) | Dioxane/water, THF, Methanol | Most common and efficient method; by-products are easily removed. jk-sci.com |

| Boc-ON | Triethylamine (TEA) | DMF, Acetonitrile (B52724) | An alternative "oxyimino-nitrile" reagent. total-synthesis.com |

| Boc-OASUD | Sodium Carbonate | Acetone | A stable, crystalline alternative to liquid Boc₂O. tandfonline.com |

The Boc group is stable to basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it "orthogonal" to other protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenation). total-synthesis.commasterorganicchemistry.com This stability allows for selective chemical modifications at other parts of the molecule without affecting the protected amine. The Boc group is readily cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA) or HCl in an organic solvent, which proceeds via the formation of a stable tert-butyl cation. chemistrysteps.comchempep.com

Orthogonal Protecting Group Strategies in Complex Molecule Synthesis

In the synthesis of complex molecules, particularly peptides and other intricate organic structures, orthogonal protecting group strategies are fundamental for achieving regioselectivity and chemoselectivity. An orthogonal set of protecting groups consists of groups that can be removed under distinct chemical conditions, allowing for the deprotection of one functional group without affecting others within the same molecule. biosynth.com This approach provides precise control over the sequence of synthetic transformations, which is crucial when multiple reactive sites are present.

The tert-butyloxycarbonyl (Boc) group, used to protect the amine terminus of Boc-2,4-Dinitro-D-phenylalanine, is a key component in many orthogonal protection schemes. biosynth.comnih.gov Its acid lability contrasts with the removal conditions for other common protecting groups, enabling selective deprotection. For instance, in solid-phase peptide synthesis (SPPS), two primary orthogonal strategies are often employed: the Boc/benzyl (Bn) and the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) methods. nih.gov In a strategy involving this compound, the Boc group can be selectively cleaved under acidic conditions, while other groups, such as Fmoc (which is base-labile) or certain benzyl-type ethers (removable by hydrogenolysis), remain intact. biosynth.com

The utility of this orthogonality is evident in the construction of peptides or complex organic scaffolds where this compound is incorporated. For example, a synthetic route might involve the selective removal of the Boc group to allow for peptide bond formation at the N-terminus, while other acid-sensitive or base-sensitive protecting groups on other residues in the molecule are preserved. The choice of an orthogonal strategy is paramount and can determine the success of a complex synthesis. nih.gov

| Protecting Group Combination | This compound (Boc Group) | Orthogonal Group |

| Boc/Fmoc | Acid-labile | Base-labile (e.g., piperidine) |

| Boc/Bn (Benzyl) | Acid-labile | Removable by hydrogenolysis |

| Boc/Alloc (Allyloxycarbonyl) | Acid-labile | Removable by Pd(0) catalysis |

Chemical Transformations and Derivatization of this compound

Selective Deprotection Methodologies for the Boc Group

The selective removal of the tert-butyloxycarbonyl (Boc) protecting group from the amino function of this compound is a critical step in its use in multi-step synthesis. A variety of methodologies have been developed to achieve this transformation with high selectivity, ensuring that other sensitive functional groups within the molecule, including the nitro groups on the phenyl ring, remain unaffected.

Traditionally, strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane are employed for Boc deprotection. nih.govacsgcipr.org The Boc group is highly sensitive to acidic conditions, allowing for its removal in the presence of other less acid-sensitive protecting groups. acsgcipr.org However, the harshness of these reagents can sometimes lead to side reactions or the cleavage of other acid-labile groups.

To address these limitations, milder and more selective methods have been developed. Lewis acids, such as ferric chloride (FeCl3), have been shown to effectively remove the Boc group under gentle conditions. researchgate.net This method is advantageous as it is cost-effective and environmentally friendly. researchgate.net

Furthermore, thermal deprotection methods in the absence of an acid catalyst have been demonstrated, offering another level of selectivity. nih.gov By controlling the temperature, it is possible to selectively deprotect N-Boc groups. nih.gov Catalyst-free deprotection using water at elevated temperatures has also been reported as a green and efficient alternative. semanticscholar.org

| Deprotection Method | Reagents/Conditions | Selectivity/Advantages |

| Strong Acid Cleavage | TFA in DCM; HCl in dioxane | High efficiency, but can be harsh. nih.govacsgcipr.org |

| Lewis Acid Catalysis | FeCl3 | Mild, cost-effective, and environmentally friendly. researchgate.net |

| Thermal Deprotection | Heat in a suitable solvent (e.g., methanol) | Acid-free, allows for temperature-controlled selectivity. nih.gov |

| Water-Mediated Deprotection | Water at reflux temperature | Green, catalyst-free, and efficient. semanticscholar.org |

Synthesis of Analogues and Modified Derivatives for Specific Research Applications

The synthesis of analogues and modified derivatives of this compound is crucial for various research applications, including the development of novel therapeutics and biochemical probes. chemimpex.com By modifying the structure of the parent compound, researchers can fine-tune its biological activity, pharmacokinetic properties, and stability. chemimpex.com

One common strategy for creating analogues involves the introduction of different substituents on the phenyl ring. For instance, fluorinated derivatives of phenylalanine, such as Boc-2,4-difluoro-D-phenylalanine, are synthesized to enhance biological activity and metabolic stability. chemimpex.com The synthetic routes to such analogues often start from a suitably substituted precursor, followed by the introduction of the Boc protecting group.

Another avenue for derivatization is the modification of the carboxylic acid or the amino group after selective deprotection of the Boc group. For example, after removing the Boc group, the free amine can be coupled with other amino acids or molecular tags.

The synthesis of radiolabeled derivatives is also of significant interest for imaging and tracer studies. For example, radioiodinated phenylalanine derivatives have been prepared for use in peptide synthesis. nih.gov A similar strategy could be employed to synthesize a radiolabeled version of this compound, which would be a valuable tool in biochemical research.

The synthesis of these analogues often relies on established methods in organic and peptide chemistry, including cross-coupling reactions to introduce new substituents on the aromatic ring and standard peptide coupling protocols. The availability of a diverse range of synthetic methodologies allows for the creation of a wide array of this compound derivatives tailored for specific scientific investigations.

| Derivative Type | Synthetic Strategy Example | Potential Research Application |

| Ring-Substituted Analogues | Synthesis starting from a pre-functionalized phenylalanine derivative (e.g., with fluorine). chemimpex.com | Enhanced biological activity and stability in drug development. chemimpex.com |

| N-Terminus Modified Derivatives | Selective Boc deprotection followed by coupling with another molecule. | Creation of peptide conjugates or probes. |

| Radiolabeled Analogues | Introduction of a radioactive isotope (e.g., iodine) onto the phenyl ring. nih.gov | Biochemical tracing and imaging studies. |

Applications in Peptide Science and Bioconjugation Chemistry

Incorporation of Boc-2,4-Dinitro-D-phenylalanine into Peptide Structures

The ability to integrate this non-natural amino acid into peptide chains is fundamental to its utility.

This compound is readily incorporated into peptide sequences using both solid-phase peptide synthesis (SPPS) and solution-phase methods. In SPPS, the Boc protecting group on the amino acid's nitrogen terminus allows for a stepwise assembly of the peptide chain on a solid resin support. nih.govcymitquimica.comrsc.org The Boc group is stable under the coupling conditions but can be removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to allow for the addition of the next amino acid in the sequence. nih.govchempep.com This iterative process of coupling and deprotection enables the synthesis of custom peptides with defined sequences. youtube.comyoutube.com

Solution-phase synthesis offers an alternative approach where the peptide is synthesized in a homogenous solution. While less common for long peptides, it can be advantageous for the synthesis of shorter peptides or peptide fragments. The principles of protection, coupling, and deprotection are similar to SPPS. youtube.com

Solid-Phase Peptide Synthesis (SPPS) Cycle with Boc-Protected Amino Acids:

Attachment: The first Boc-protected amino acid is anchored to a solid resin support. chempep.com

Deprotection: The Boc group is removed using an acid like TFA to expose the free amino group. chempep.com

Neutralization: The protonated amino group is neutralized.

Coupling: The next Boc-protected amino acid is activated and coupled to the free amino group of the resin-bound amino acid, forming a peptide bond.

Wash: Excess reagents and byproducts are washed away.

Repeat: The cycle is repeated until the desired peptide sequence is assembled. youtube.com

Cleavage: The completed peptide is cleaved from the resin support, and side-chain protecting groups are removed. youtube.com

A significant challenge in peptide synthesis is the potential for racemization at the α-carbon of the amino acid during the activation and coupling steps. nih.govpeptide.com This can lead to the formation of diastereomeric impurities that are difficult to separate from the desired peptide. Several strategies are employed to minimize this side reaction when using Boc-protected amino acids:

Use of Additives: The addition of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can suppress racemization by forming less reactive activated esters. peptide.comnih.gov

Choice of Coupling Reagent: The selection of the coupling reagent can influence the extent of racemization. nih.gov

Controlled Temperature: Lowering the reaction temperature during coupling can help to reduce the rate of racemization. nih.gov

In Situ Neutralization: In Boc-based SPPS, performing the neutralization and coupling steps simultaneously can reduce the time the free amino group is exposed, thereby minimizing side reactions. chempep.com

| Strategy | Mechanism | Reference |

| Additives (e.g., HOBt) | Forms less reactive activated esters, reducing the opportunity for racemization. | peptide.comnih.gov |

| Optimized Coupling Reagents | Certain reagents are inherently less prone to causing racemization. | nih.gov |

| Lower Reaction Temperature | Decreases the rate of the racemization side reaction. | nih.gov |

| In Situ Neutralization | Minimizes the time the reactive free amine is available for side reactions. | chempep.com |

The incorporation of the D-enantiomer of 2,4-dinitrophenylalanine (B1341741) into peptides is of particular interest. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation by enzymes, which typically target L-amino acids. lifetein.com This enhanced stability is a desirable property for therapeutic peptides. The synthesis of these peptides follows the general principles of SPPS or solution-phase synthesis, with Boc-D-2,4-dinitrophenylalanine being added at the desired position in the peptide sequence. chemimpex.comlifetein.com The presence of the dinitrophenyl group can also be used to create specific binding sites or probes within the peptide structure. nih.gov

Utilization of the Dinitrophenyl Group in Biochemical Probe Development

The 2,4-dinitrophenyl (DNP) group itself is a powerful tool in biochemical and immunological research.

The DNP group is a classic example of a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. synabs.beyoutube.com By itself, the DNP group is not immunogenic. youtube.com However, when conjugated to a carrier protein, the DNP-protein conjugate can be used to immunize animals and generate antibodies that are specific for the DNP moiety. synabs.beyoutube.com These anti-DNP antibodies are widely used in various immunological assays and research applications. synabs.benih.gov For instance, they can serve as isotype controls in experiments to ensure the specificity of the observed effects. synabs.be

Process of Anti-DNP Antibody Generation:

Conjugation: The DNP hapten is chemically linked to a carrier protein (e.g., bovine serum albumin).

Immunization: An animal is injected with the DNP-protein conjugate.

Immune Response: The animal's immune system recognizes the conjugate as foreign and produces B cells that secrete antibodies. Some of these antibodies will be specific to the DNP hapten. youtube.com

Antibody Isolation: The anti-DNP antibodies can then be purified from the animal's serum.

The chemical modification of proteins with dinitrophenyl groups, a process known as dinitrophenylation, can be used to study protein structure and function. By reacting specific amino acid residues, such as lysine (B10760008), with a DNP-containing reagent, researchers can introduce a probe into the protein. nih.govscite.ai The location and reactivity of these modified residues can provide information about their environment within the protein's three-dimensional structure. Furthermore, the introduction of the bulky and charged DNP group can alter the protein's properties, such as its enzymatic activity or binding interactions, allowing for the study of the role of specific residues in protein function. scite.ai For example, the extent of dinitrophenylation of lysozyme (B549824) has been shown to correlate with a loss of its enzymatic activity, indicating that the modified lysine residues are important for its function. scite.ai

This compound as a Versatile Chiral Building Block

This compound is a specialized amino acid derivative that serves as a valuable chiral building block in synthetic organic chemistry. A chiral building block is a molecule that is asymmetric and is used as a starting material or intermediate in the synthesis of more complex, optically pure compounds, such as pharmaceuticals and natural products. The utility of this compound stems from the combination of three key structural features: the D-phenylalanine backbone, the tert-butyloxycarbonyl (Boc) protecting group, and the 2,4-dinitrophenyl moiety attached to the aromatic ring.

The D-configuration of the phenylalanine core provides a specific three-dimensional arrangement, which is crucial in the synthesis of molecules designed to interact with chiral biological targets like enzymes and receptors. nih.gov The Boc group is a widely used protecting group for the amine function of the amino acid. guidechem.com It prevents unwanted side reactions during peptide synthesis and other chemical transformations and can be selectively removed under specific conditions. guidechem.comchemimpex.com The 2,4-dinitro-substituted phenyl ring introduces unique electronic and steric properties, influencing the molecule's reactivity and potential biological interactions. chemimpex.com

Asymmetric Synthesis of Biologically Active Compounds and Peptidomimetics

The asymmetric synthesis of complex molecules relies on the use of enantiomerically pure starting materials to control the stereochemistry of the final product. This compound is a prime example of such a starting material, or synthon. D-phenylalanine derivatives are highly valuable chiral synthons for a range of pharmaceuticals, including antibiotics and chemotherapeutic agents. nih.gov The incorporation of this non-canonical amino acid into peptide chains is a key strategy for creating peptidomimetics—compounds that mimic the structure and function of natural peptides but often have improved stability, bioavailability, or receptor affinity.

The presence of the D-amino acid helps to confer resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. Furthermore, the 2,4-dinitrophenyl group can be used to modulate the pharmacological properties of the resulting peptidomimetic. Research into D-phenylalanine derivatives has shown their importance as key components in various biologically active compounds. nih.gov

Table 1: Examples of Biologically Active Molecules Incorporating D-Phenylalanine Derivatives

This table illustrates the types of complex molecules where D-phenylalanine derivatives, such as this compound, serve as critical chiral building blocks.

| Class of Compound | Specific Example | Biological Relevance | Source Citation |

| Antibiotics | Gramicidin S | A cyclodecapeptide antibiotic with two D-phenylalanine residues. | nih.gov |

| Antidiabetic Agents | Nateglinide | An amino-acid derivative that lowers blood glucose. | nih.govnih.gov |

| Enzyme Inhibitors | (R)-PFI-2 | An inhibitor of a lysine methyltransferase involved in cancer pathways, derived from a D-phenylalanine analog. | nih.gov |

| Peptide Hormones | C-peptides (Chromium Complex) | Chromium complexes of D-phenylalanine containing peptides have shown antidiabetic activity. | nih.gov |

Applications in Drug Discovery and Enzyme Inhibitor Design

In drug discovery, this compound serves as a key intermediate for creating novel therapeutic agents. chemimpex.comchemimpex.com The dinitrophenyl group, in particular, can be exploited in the design of enzyme inhibitors. The electron-withdrawing nature of the two nitro groups on the phenyl ring can influence binding interactions within an enzyme's active site.

A study on the biological activities of novel 2,4-dinitrophenyl derivatives investigated their potential as enzyme inhibitors, specifically targeting human carbonic anhydrase (hCA) isozymes I and II. nih.gov Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. The study demonstrated that compounds containing the nitrobenzene (B124822) scaffold showed significant inhibitory activity against both hCA I and hCA II. nih.gov The inhibition constants (Ki) for a series of related nitrobenzene compounds were determined, highlighting the potential of this chemical motif in inhibitor design. nih.gov While this study did not use this compound directly, it establishes the utility of the dinitrophenyl moiety in creating potent enzyme inhibitors. nih.gov

The dinitrophenyl group can also serve as a useful chromophore, which allows for analytical tracking using UV-Vis spectroscopy during synthesis and purification processes. chemimpex.com This property is advantageous in the development and manufacturing of peptide-based drugs. chemimpex.com

Table 2: Enzyme Inhibition Data for Nitrobenzene Derivatives against Human Carbonic Anhydrase (hCA) Isozymes

The following data, from a study on related dinitrophenyl compounds, demonstrates the inhibitory potential of this class of molecules against two important human enzymes. nih.gov

| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) Range |

| Nitrobenzene Derivatives | hCA I | 4.88–193.4 µM |

| Nitrobenzene Derivatives | hCA II | 5.295–54.75 µM |

Analytical and Characterization Methodologies for Boc 2,4 Dinitro D Phenylalanine and Its Derivatives

Assessment of Enantiomeric Purity and Stereochemical Integrity

Ensuring the enantiomeric purity of chiral molecules like Boc-2,4-Dinitro-D-phenylalanine is paramount. Even minute amounts of the undesired enantiomer can significantly impact the outcomes of its application, particularly in peptide synthesis. peptide.com

Marfey's Method for D/L-Amino Acid Configurational Analysis

Marfey's method is a widely recognized and robust technique for determining the stereochemistry of amino acids. nih.govresearchgate.net The method involves the derivatization of the amino acid with Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). nih.govmdpi.com This reaction converts the enantiomeric amino acids into diastereomers. peptide.com In the case of a racemic mixture of an amino acid, reaction with L-Marfey's reagent will produce two diastereomers, an L,L-diastereomer and a D,L-diastereomer. peptide.com

These resulting diastereomers possess distinct physicochemical properties, allowing for their separation and quantification using reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.netspringernature.com The derivatization step introduces a chromophore, the 2,4-dinitrophenyl group, which facilitates detection by UV-Vis spectrophotometry, typically at 340 nm. researchgate.net The elution order of the diastereomers can then be correlated to the original configuration of the amino acid. nih.gov

The effectiveness of Marfey's method has been demonstrated in the analysis of various amino acids and peptides. nih.govresearchgate.net For instance, it has been successfully used to verify the enantiomeric excess of D-amino acid active esters to be above 98%. researchgate.net The method's versatility extends to the analysis of complex biological samples and natural products. nih.gov Advanced variations of Marfey's method, as well as the use of analogs of Marfey's reagent, have been developed to enhance sensitivity and separation efficiency. nih.govmdpi.com

A general procedure for determining the chiral purity of an amino acid using Marfey's reagent involves the following steps:

Dissolving the amino acid sample.

Adding a solution of Marfey's reagent.

Incubating the mixture to allow for derivatization.

Quenching the reaction.

Analyzing the resulting diastereomers by HPLC. nih.gov

Advanced Chromatographic Separation Techniques for Diastereomeric Resolution (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation of chiral compounds, including the diastereomeric derivatives of this compound. chromatographyonline.comchiralpedia.com The separation can be achieved through two primary approaches: indirect and direct methods.

The indirect method involves the pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a standard achiral stationary phase. chromatographyonline.comchiralpedia.com Marfey's method, as described above, is a prime example of this approach. The success of this method hinges on the availability of a stable and enantiomerically pure CDA and the presence of a suitable functional group on the analyte for the derivatization reaction. chiralpedia.com

The direct method , often referred to as chiral HPLC, utilizes a chiral stationary phase (CSP) to directly separate the enantiomers. chromatographyonline.com The chiral selector, which is immobilized on the stationary phase, forms transient diastereomeric complexes with the enantiomers, leading to differential retention and separation. chiralpedia.com Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and Pirkle-type columns. nih.govyakhak.org The choice of the appropriate CSP and mobile phase composition is critical for achieving successful enantioseparation. chromatographyonline.comyakhak.org

For dinitrophenyl-containing amino acid derivatives, reversed-phase HPLC is commonly employed. springernature.com The separation efficiency can be influenced by several factors, including the mobile phase composition (e.g., organic modifier, pH), column temperature, and flow rate. nih.gov For instance, the use of dichloromethane (B109758) as a modifier in the mobile phase has been shown to improve the baseline separation of certain amino acid derivatives. nih.gov

The following table summarizes key aspects of HPLC methods for diastereomeric resolution:

| Parameter | Description | Relevance to this compound |

| Stationary Phase | The solid support within the column. Can be achiral for indirect methods or chiral (CSP) for direct methods. | For Marfey's derivatives, a standard C18 column is often used. researchgate.net For direct separation, a Pirkle-type or polysaccharide-based CSP could be effective. nih.gov |

| Mobile Phase | The solvent that carries the sample through the column. | A typical mobile phase for reversed-phase HPLC consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid or ammonium (B1175870) acetate (B1210297) to control pH and improve peak shape. researchgate.netnih.gov |

| Detection | The method used to detect the separated components. | The dinitrophenyl group allows for UV detection, commonly at 340 nm. researchgate.net Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) for enhanced sensitivity and structural information. nih.gov |

| Resolution (Rs) | A measure of the degree of separation between two peaks. | A resolution factor of 1.5 or greater is generally considered to indicate baseline separation. |

The development of novel CSPs and the optimization of chromatographic conditions continue to advance the field of chiral separations, enabling the accurate determination of enantiomeric purity for compounds like this compound. nih.govnih.gov

Spectroscopic Techniques for Structural Elucidation of Dinitrophenyl-Containing Molecules

Spectroscopic methods are indispensable for confirming the chemical structure and stereochemistry of this compound and its derivatives.

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for chiral analysis, providing detailed information about the structure and stereochemistry of molecules. researchgate.netscispace.com While standard NMR techniques cannot distinguish between enantiomers in an achiral environment, the use of chiral auxiliary agents can induce chemical shift differences between the enantiomers, a phenomenon known as chiral recognition. researchgate.netscispace.com

Two primary strategies are employed for chiral analysis by NMR:

Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react with the chiral analyte to form diastereomers. researchgate.net These diastereomers have distinct NMR spectra, allowing for the determination of the enantiomeric composition and, in some cases, the absolute configuration of the analyte. researchgate.net Mosher's acid is a classic example of a CDA. researchgate.net

Chiral Solvating Agents (CSAs): These are chiral molecules that form non-covalent, transient diastereomeric complexes with the enantiomers of the analyte. researchgate.net This interaction leads to different magnetic environments for the nuclei of the two enantiomers, resulting in separate signals in the NMR spectrum. researchgate.net The magnitude of the chemical shift non-equivalence (Δδ) is a measure of the chiral recognition.

For dinitrophenyl-containing molecules, the aromatic protons of the dinitrophenyl group are often sensitive probes for chiral recognition. In the presence of a suitable CSA, the signals for these protons in the two enantiomers may appear at different chemical shifts. For example, thiourea-based CSAs have been shown to be effective for the enantiodifferentiation of N-3,5-dinitrobenzoyl amino acids. mdpi.com

Dynamic NMR (DNMR) studies can also provide insights into the conformational dynamics of dinitrophenyl-containing molecules, such as the rotation around single bonds. nih.gov

The following table highlights key NMR parameters in chiral analysis:

| NMR Parameter | Description | Application in Chiral Analysis of Dinitrophenyl Derivatives |

| Chemical Shift (δ) | The position of a signal in the NMR spectrum, which is dependent on the electronic environment of the nucleus. | Differences in chemical shifts (Δδ) between enantiomers in the presence of a CSA indicate chiral recognition. The aromatic protons of the dinitrophenyl group are particularly useful probes. mdpi.com |

| Coupling Constant (J) | A measure of the interaction between neighboring nuclear spins, providing information about the connectivity of atoms. | While generally identical for enantiomers, changes in coupling constants upon complexation with a CSA can sometimes be observed. |

| Nuclear Overhauser Effect (NOE) | The transfer of nuclear spin polarization from one nucleus to another through space. | NOE experiments can provide information about the geometry of the diastereomeric complexes formed with a CSA, aiding in the understanding of the chiral recognition mechanism. |

Mass Spectrometry for Characterization of Peptide and Amino Acid Derivatives

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. nih.gov When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for the characterization of amino acid and peptide derivatives, including those containing the dinitrophenyl group. nih.govnih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of biomolecules like peptides and their derivatives, as it minimizes fragmentation during the ionization process. nih.gov

Key applications of mass spectrometry in the analysis of dinitrophenyl-containing derivatives include:

Molecular Weight Determination: MS provides an accurate measurement of the molecular weight of the derivatized amino acid or peptide, confirming the successful incorporation of the Boc and dinitrophenyl groups.

Structural Elucidation through Fragmentation (Tandem MS or MS/MS): In tandem mass spectrometry, precursor ions are selected and fragmented to produce a characteristic pattern of product ions. nih.govresearchgate.net The analysis of these fragment ions can provide detailed structural information, including the amino acid sequence in a peptide. nih.gov For N-Boc protected derivatives, characteristic losses of isobutylene (B52900) and carbon dioxide from the Boc group are often observed. nih.gov

Quantification: When used in conjunction with stable isotope-labeled internal standards, LC-MS/MS can provide accurate and precise quantification of the analyte in complex matrices. mdpi.com

Identification of D-amino acid containing peptides: MS-based methods are crucial for identifying peptides that contain D-amino acids, which can have significant biological implications. nih.govnih.gov While the mass of a peptide does not change upon isomerization of an amino acid residue, differences in fragmentation patterns or chromatographic retention times can be used for their identification. researchgate.netnih.gov

The following table summarizes common mass spectrometric techniques and their applications:

| Mass Spectrometry Technique | Description | Application for Dinitrophenyl Derivatives |

| Electrospray Ionization (ESI) | A soft ionization technique that produces intact molecular ions from a solution. | Ideal for analyzing polar molecules like amino acid and peptide derivatives without causing extensive fragmentation. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | A technique where ions are fragmented and the resulting fragments are analyzed. | Provides structural information by analyzing the fragmentation patterns of the dinitrophenyl-containing molecule, aiding in sequence determination of peptides. nih.govresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | The coupling of HPLC with mass spectrometry. | Allows for the separation of complex mixtures of derivatives followed by their sensitive detection and characterization. nih.govnih.gov |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A soft ionization technique primarily used for the analysis of large biomolecules. | Can be used to assess the purity and integrity of isolated peptides containing the dinitrophenyl moiety. nih.gov |

Structure Activity Relationships Sar and Design Principles for Boc 2,4 Dinitro D Phenylalanine Analogues

Impact of Dinitrophenyl Substituents on Molecular Interactions and Biochemical Activity

The 2,4-dinitrophenyl (DNP) group, a phenyl ring substituted with two nitro groups, is a critical component that dictates the molecular interactions and biochemical utility of Boc-2,4-Dinitro-D-phenylalanine. The two nitro groups are strongly electron-withdrawing, which significantly influences the electronic environment of the aromatic ring and its capacity for non-covalent interactions.

The DNP moiety can engage in several types of molecular interactions that are crucial for its function in biological systems. nih.gov These include:

Hydrogen Bonding: The oxygen atoms of the nitro groups can act as hydrogen bond acceptors, interacting with suitable donor groups on proteins or other molecules. bohrium.com

Electrostatic Interactions: The significant polarization caused by the nitro groups creates partial negative charges on the oxygen atoms, enabling electrostatic interactions with positively charged or polar residues in a binding pocket. nih.gov

Pi-Pi Stacking: The aromatic nature of the phenyl ring allows for pi-pi stacking interactions with other aromatic side chains of amino acids like tryptophan, tyrosine, and phenylalanine within a protein structure.

Research has shown that the DNP group can alter the local environment of certain amino acid residues. For instance, studies on the interaction between 2,4-dinitrophenol (B41442) and the enzyme trypsin demonstrated that the DNP moiety can quench the intrinsic fluorescence of tryptophan and tyrosine residues, indicating a close interaction and a change in their microenvironment. nih.gov This property makes the DNP group an effective quencher in Förster Resonance Energy Transfer (FRET) based assays, where it can accept energy from a fluorescent donor like tryptophan.

Furthermore, derivatives of dinitrophenol have long been utilized as chemical reagents to identify and characterize other molecules. 2,4-Dinitrophenylhydrazine, for example, is a classic reagent used to detect aldehydes and ketones, forming characteristic colored precipitates. ncert.nic.inwikipedia.orgvedantu.com This history underscores the DNP group's utility as a reactive and identifiable probe in biochemical contexts.

| Interaction Type | Description | Relevance to this compound |

| Hydrogen Bonding | The oxygen atoms of the two nitro groups can act as hydrogen bond acceptors. bohrium.com | Allows for specific interactions with hydrogen bond donors (e.g., amino acid side chains like Serine, Threonine, or the peptide backbone) in a binding site. |

| Pi-Pi Stacking | The electron-deficient dinitrophenyl ring can stack with electron-rich aromatic rings of natural amino acids (e.g., Tryptophan, Tyrosine). | Facilitates binding to aromatic-rich pockets in proteins and can contribute to the quenching of tryptophan fluorescence in FRET-based assays. |

| Electrostatic Interactions | The polarized C-NO₂ bonds and partial negative charges on the oxygen atoms can interact with charged or polar groups. nih.gov | Contributes to the binding affinity and specificity within a protein's electrostatic environment. |

| Hydrophobic Interactions | The phenyl ring itself is hydrophobic and can interact with nonpolar pockets in a protein. nih.gov | The hydrophobic effect can drive the binding of the molecule into less polar regions of a biological target. |

Stereochemical Influence of the D-Configuration in Peptide and Small Molecule Design

The stereochemistry of amino acids is a fundamental aspect of their biological function. youtube.com While proteins in most organisms are exclusively built from L-amino acids, the incorporation of their mirror images, D-amino acids, is a powerful strategy in peptide and small molecule design. nih.gov The use of a D-phenylalanine backbone in this compound is a deliberate design choice that confers significant advantages.

The most prominent feature of D-amino acids is their resistance to proteolytic degradation. nih.govrsc.org Proteases, the enzymes responsible for breaking down proteins and peptides, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. Peptides containing D-amino acids are therefore not readily recognized as substrates, leading to a dramatically increased half-life and biostability in biological systems. nih.gov

Incorporating a D-amino acid into a peptide sequence also has a profound impact on its secondary structure. Due to the different orientation of the side chain relative to the peptide backbone, a D-amino acid can induce specific turns, kinks, or novel helical structures that are not accessible to sequences composed solely of L-amino acids. rsc.orgnih.gov This allows for the design of peptidomimetics with constrained conformations that can lead to higher binding affinity and selectivity for their targets. For instance, the substitution of an L-amino acid with its D-enantiomer can disrupt or stabilize specific secondary structures like beta-sheets, which can be crucial for preventing aggregation, as seen in studies related to Alzheimer's disease. nih.gov

D-amino acids are not entirely foreign to nature; they are found in the cell walls of bacteria and in various antimicrobial peptides produced by microorganisms. rsc.org This natural precedent highlights their utility in developing bioactive molecules.

| Property | L-Phenylalanine | D-Phenylalanine |

| Occurrence in Natural Proteins | Abundant; a canonical amino acid encoded by DNA. wikipedia.org | Rare; found in some processed proteins, bacterial peptides, and aged tissues. nih.govwikipedia.org |

| Susceptibility to Proteases | High; readily cleaved by most proteases. nih.gov | Low; provides resistance to enzymatic degradation. rsc.org |

| Impact on Peptide Structure | Contributes to standard secondary structures (e.g., alpha-helices, beta-sheets). | Can induce non-standard turns and conformations, altering the peptide's overall 3D structure. rsc.orgnih.gov |

| Biological Role | Precursor to tyrosine, catecholamines (dopamine, norepinephrine), and melanin. wikipedia.org | Used in the design of stable peptide-based therapeutics and research tools; has some pharmacological activity. nih.govwikipedia.org |

Rational Design of Modified Phenylalanine Derivatives for Enhanced Research Utility

The compound this compound is a prime example of the rational design of a modified amino acid. ubbcluj.robhsai.org Each of its three key components—the Boc group, the D-phenylalanine core, and the 2,4-dinitrophenyl side chain—is included to serve a specific, predefined purpose. This approach allows for the creation of chemical tools with enhanced utility for probing complex biological systems.

The synthesis of non-natural phenylalanine derivatives is a major focus in medicinal chemistry and chemical biology. frontiersin.org By systematically altering the structure of the natural amino acid, researchers can fine-tune its properties. Modifications can include substitutions on the phenyl ring (e.g., with nitro groups, halogens, or methyl groups), changes to the stereochemistry, or alterations to the peptide backbone. nih.govnih.gov

These rationally designed analogues are used for a variety of purposes:

Probing Protein-Protein Interactions: Modified amino acids can be incorporated into peptides to study binding interfaces and elucidate the roles of specific residues. nih.gov

Developing Enzyme Inhibitors: By mimicking the transition state or binding conformation of a natural substrate, modified amino acids can act as potent and selective enzyme inhibitors.

Creating Stable Peptidomimetics: As discussed, the use of D-amino acids or other non-natural building blocks can lead to peptides with enhanced stability and bioavailability. rsc.org

Fluorescent Labeling and Quenching: Attaching chromophores or fluorophores, such as the DNP group, allows for the study of biological processes using spectroscopic techniques like FRET.

In this compound, the synergy of its components is clear. The D-configuration provides the stability needed for the molecule to function in a biological environment without rapid degradation. The DNP group acts as a powerful probe, particularly as a fluorescence quencher for nearby tryptophan residues. The Boc (tert-butoxycarbonyl) group is a standard amine-protecting group in peptide synthesis, which allows this specialized amino acid to be incorporated into a growing peptide chain in a controlled manner. It is stable under many reaction conditions but can be removed cleanly when desired.

| Component | Chemical Moiety | Rationale for Inclusion in Design |

| Protecting Group | Boc (tert-Butoxycarbonyl) | A standard, acid-labile protecting group for the N-terminus (amine). It prevents unwanted side reactions during chemical synthesis, allowing for controlled, site-specific incorporation into a peptide sequence. |

| Amino Acid Core | D-Phenylalanine | The D-stereoisomer provides resistance to degradation by proteases, increasing the molecule's stability and half-life in biological assays. It also influences the local peptide conformation. nih.gov |

| Side Chain Probe | 2,4-Dinitrophenyl (DNP) | An electron-withdrawing aromatic group that acts as an effective quencher of fluorescence (e.g., from tryptophan) and serves as a useful probe for studying molecular interactions via hydrogen bonding and pi-stacking. nih.gov |

Emerging Research Frontiers and Future Perspectives

Development of Boc-2,4-Dinitro-D-phenylalanine in Advanced Bioanalytical Probes

The development of sophisticated bioanalytical probes is crucial for elucidating complex biological processes. This compound holds potential as a precursor for novel probes, particularly those targeting bacterial systems and enzymatic activity.

Research has demonstrated that D-amino acid derivatives can be metabolically incorporated into the peptidoglycan of bacterial cell walls, a component absent in mammalian cells. nih.gov This specificity makes them excellent candidates for developing bacteria-selective imaging and diagnostic agents. nih.gov Fluorescent D-amino acids (FDAAs), for instance, are used to probe peptidoglycan synthesis and bacterial growth directly in living bacteria with minimal disruption. nih.gov

While the 2,4-dinitrophenyl (DNP) group is not a traditional fluorophore, it is a well-known chromophore and an effective quencher of fluorescence. This property could be harnessed to design "turn-on" fluorescent probes. In such a system, the DNP-amino acid could be part of a molecule where it quenches a nearby fluorophore; upon enzymatic cleavage or a specific binding event that removes or alters the DNP's proximity, a fluorescent signal is produced. Furthermore, 2,4-DNP-amino acids are known to be stable in acidic media, a valuable property for probes used in specific analytical conditions, although they can be sensitive to UV light. researchgate.net The development of activity-based probes (ABPs) often involves creating a library of molecules with different reactive "warheads" to improve selectivity for target enzymes, such as serine proteases. nih.gov The unique structure of 2,4-Dinitro-D-phenylalanine could be integrated into such libraries to screen for novel enzyme inhibitors or activity reporters.

| Probe Type | Principle of Action | Potential Application for a DNP-Derivative |

| Metabolic Probes | Incorporation of labeled D-amino acids into bacterial peptidoglycan during cell wall synthesis. nih.gov | Labeling bacterial cells for imaging or diagnostics by leveraging the DNP tag for detection or subsequent chemical ligation. |

| Activity-Based Probes (ABPs) | Covalent reaction with the active form of a target enzyme, often using a reactive "warhead" and a reporter tag. nih.gov | Use as a recognition element for enzymes that process dinitrophenylated substrates, potentially acting as an inhibitor or a scaffold for a probe. |

| FRET/Quenching Probes | A fluorophore and a quencher are held in proximity; a change in distance due to a biological event (e.g., cleavage) results in a change in fluorescence. | The DNP group acts as an efficient quencher for a tethered fluorophore, creating a "turn-on" signal upon cleavage of the probe by a target protease. |

Potential for Integration into Combinatorial Chemistry and Library Synthesis Platforms

Combinatorial chemistry is a powerful technology for drug discovery, enabling the rapid synthesis of a large number of structurally diverse compounds, known as a chemical library. escholarship.org These libraries are then screened for biological activity to identify lead compounds for drug development. escholarship.org Boc-protected amino acids are fundamental building blocks in many combinatorial synthesis strategies, particularly in solid-phase peptide synthesis and the creation of peptide-based libraries. sigmaaldrich.com

This compound is an ideal candidate for inclusion in such libraries for several reasons:

Standardized Synthesis: The Boc protecting group is standard in solid-phase peptide synthesis, allowing for its seamless integration into established automated synthesis protocols.

Structural Diversity: The dinitrophenyl group introduces a unique aromatic and electron-withdrawing functionality not present in the 20 canonical amino acids, significantly increasing the chemical diversity of the resulting library. nih.gov

Unique Interactions: The dinitrophenyl moiety can participate in non-covalent interactions, such as π-π stacking and charge-transfer interactions, which may lead to novel binding affinities and selectivities for biological targets.

A particularly advanced platform is the DNA-encoded chemical library (DEL), where each small molecule is tagged with a unique DNA fragment that acts as an identifiable barcode. This technology allows for the synthesis and screening of libraries containing billions of different compounds. The synthesis of a DEL involves sequential chemical reactions on a DNA-linked scaffold. The compatibility of this compound with the mild reaction conditions required to maintain DNA integrity would make it a valuable building block for expanding the scope of DELs to include dinitrophenylated structures.

| Library Synthesis Platform | Description | Suitability of this compound |

| One-Bead One-Compound (OBOC) | Each bead of a solid support carries multiple copies of a single, unique compound. escholarship.org | Excellent. The Boc group is ideal for the stepwise synthesis protocols used in this method. |

| Solution-Phase Libraries | Synthesis of compound mixtures in solution, often using multi-component reactions. escholarship.org | Suitable. The compound can be used as a building block in solution-phase peptide synthesis after deprotection. |

| DNA-Encoded Libraries (DEL) | Each molecule is covalently attached to a unique DNA sequence that identifies it. Screening is performed on the entire library mixture. | High potential. Its use would depend on its compatibility with DNA-safe reaction conditions for coupling and deprotection. |

Innovative Methodologies for Unnatural Amino Acid Incorporation in Protein Engineering

The ability to incorporate unnatural amino acids (UAAs) site-specifically into proteins represents a major advance in protein engineering. nih.gov This technology, known as genetic code expansion, allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, far beyond what is offered by the 20 canonical amino acids. nih.govmdpi.com

The primary method for UAA incorporation involves repurposing a "blank" codon, typically a stop codon like UAG (amber), that does not code for a natural amino acid. nih.gov This requires the introduction of two key components into a cell:

An orthogonal aminoacyl-tRNA synthetase (aaRS) , which is an enzyme engineered to exclusively recognize the desired UAA and not any of the natural amino acids.

A corresponding orthogonal suppressor tRNA , which recognizes the blank codon (e.g., UAG) on the mRNA and delivers the UAA to the ribosome for incorporation into the growing polypeptide chain. labome.com

To incorporate 2,4-Dinitro-D-phenylalanine into a protein using this methodology, a dedicated aaRS/tRNA pair would need to be developed. The process would involve:

Synthesis and Delivery: The UAA must be synthesized and be able to permeate the cell membrane to be available for the engineered machinery. labome.com For this compound, the Boc protecting group would need to be removed prior to use, as the aaRS must recognize the free amino group of 2,4-Dinitro-D-phenylalanine.

Directed Evolution: An aaRS would be evolved in the laboratory to specifically bind 2,4-Dinitro-D-phenylalanine and catalyze its attachment to the orthogonal tRNA.

Expression: The genes for the engineered aaRS, the suppressor tRNA, and the target protein containing a UAG codon at the desired location are expressed in a host organism (like E. coli or mammalian cells), which is grown in media supplemented with 2,4-Dinitro-D-phenylalanine. labome.com

The incorporation of a bulky, electronically unique UAA like 2,4-Dinitro-D-phenylalanine could be used to probe protein structure and function, create novel enzymatic activities, or serve as a chemical handle for site-specific bioconjugation. mdpi.com

| Component | Function in UAA Incorporation |

| Unnatural Amino Acid (UAA) | The novel building block (e.g., 2,4-Dinitro-D-phenylalanine) to be inserted into the protein. nih.gov |

| Blank Codon (e.g., UAG) | A codon in the gene of interest that is reassigned from "stop" to code for the UAA. nih.gov |

| Orthogonal aaRS | An engineered enzyme that specifically attaches the UAA to the orthogonal tRNA. labome.com |

| Orthogonal tRNA | An engineered tRNA that recognizes the blank codon and carries the UAA to the ribosome. nih.gov |

| Host Organism | The cellular system (E. coli, yeast, mammalian cells) where protein synthesis occurs. labome.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for Boc-2,4-Dinitro-D-phenylalanine, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer: The synthesis typically involves sequential nitration and Boc-protection steps. For example, nitration of D-phenylalanine derivatives at the 2,4-positions requires controlled nitric acid/sulfuric acid mixtures to avoid over-nitration. Subsequent Boc protection (tert-butoxycarbonyl) under Schotten-Baumann conditions (e.g., Boc₂O in aqueous NaOH/THF) ensures high yield . Characterization via HPLC with chiral columns (e.g., Chiralpak IA) and ¹H/¹³C NMR is critical to confirm enantiopurity and regioselectivity .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR: Distinct aromatic proton signals for 2,4-dinitro groups (δ ~8.5–9.0 ppm) and Boc-protected amine (δ ~1.4 ppm for tert-butyl) .

- Mass Spectrometry: ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]⁺ at m/z 356.3) .

- FT-IR: Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1700 cm⁻¹ (Boc carbonyl) .

Q. What solvent systems are recommended for handling this compound in peptide coupling reactions?

- Methodological Answer: Use polar aprotic solvents (DMF, DMSO) for solubility and stability. Avoid aqueous bases during Boc deprotection to prevent premature nitro group reduction. For solid-phase peptide synthesis (SPPS), dissolve in DMF with HOBt/DIC activation .

Advanced Research Questions

Q. How does this compound function as a mechanistic probe in receptor-ligand interaction studies?

- Methodological Answer: The 2,4-dinitro group serves as a photoaffinity label or electron-deficient site for nucleophilic substitution in covalent inhibitor design. For example, in ALX receptor studies ( ), Boc-2 blocks LXA4 signaling by competitively binding to the receptor’s active site. Use radiolabeled (³H/¹⁴C) or fluorescently tagged derivatives to quantify binding kinetics via SPR or fluorescence polarization .

Q. How should researchers resolve contradictory data in studies using this compound as an antagonist?

- Methodological Answer: Contradictions in receptor inhibition efficacy (e.g., incomplete blockade in ) may arise from:

- Dosage: Titrate Boc-2 concentrations (e.g., 10–100 µM) to identify saturation points.

- Off-target effects: Use siRNA knockdown or CRISPR-edited cell lines to isolate receptor-specific activity.

- Alternative pathways: Perform transcriptomic profiling (RNA-seq) to identify compensatory signaling mechanisms .

Q. What strategies improve the stability of this compound under oxidative or reducing conditions?

- Methodological Answer: Nitro groups are susceptible to reduction. Stabilize by:

- Storage: –20°C under argon, with desiccants to prevent hydrolysis .

- Reaction design: Avoid strong reducing agents (e.g., NaBH₄) during peptide synthesis. Use MnO₂ for selective oxidations without side reactions .

Q. How can computational modeling guide the incorporation of this compound into peptide scaffolds?

- Methodological Answer: Perform molecular docking (AutoDock Vina) to predict steric and electronic compatibility with target proteins. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize nitro group orientation for minimal steric hindrance in helical or β-sheet structures .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data involving this compound?

- Methodological Answer: Use nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves (variable slope, four parameters). For partial antagonism (e.g., ), apply the Cheng-Prusoff equation to calculate Ki values from IC₅₀ .

Q. How to design controls for specificity in studies using this compound as a photoaffinity probe?

- Methodological Answer: Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.